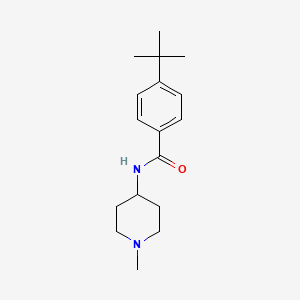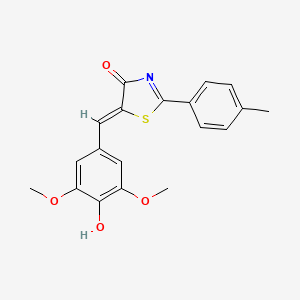![molecular formula C20H17N3O4S B4993511 N-[4-({[(4-methoxybenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B4993511.png)
N-[4-({[(4-methoxybenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-({[(4-methoxybenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide, commonly known as MBTH, is a chemical compound that has been extensively studied for its potential applications in various fields of science. MBTH is a furamide derivative that has been synthesized using various methods, and its mechanism of action has been studied in detail.
Mecanismo De Acción
The mechanism of action of MBTH is not fully understood, but it is believed to involve the inhibition of reactive oxygen species (ROS) and the modulation of various signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway. MBTH has been shown to scavenge ROS and to inhibit the activation of NF-κB, which is a transcription factor that plays a key role in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
MBTH has been shown to exhibit potent antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases, such as cancer, diabetes, and neurodegenerative disorders. MBTH has also been shown to modulate various signaling pathways, such as the NF-κB pathway, which is involved in the regulation of inflammation and immune responses. In addition, MBTH has been shown to exhibit cytotoxic effects against cancer cells, making it a potential chemotherapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of MBTH is its potent antioxidant and anti-inflammatory properties, which make it a promising candidate for the treatment of various diseases. MBTH is also relatively easy to synthesize, making it readily available for research purposes. However, one of the main limitations of MBTH is its potential toxicity, which may limit its use in clinical applications. In addition, the mechanism of action of MBTH is not fully understood, which may limit its potential applications in certain fields of science.
Direcciones Futuras
There are several future directions for research on MBTH, including the elucidation of its mechanism of action, the optimization of its synthesis method, and the evaluation of its potential applications in various fields of science. In addition, further studies are needed to evaluate the toxicity and safety of MBTH, as well as its potential interactions with other drugs and compounds. Finally, the development of novel derivatives of MBTH may lead to the discovery of more potent and selective compounds with improved pharmacological properties.
Métodos De Síntesis
MBTH can be synthesized using various methods, including the reaction of 4-methoxybenzoyl isothiocyanate with 4-aminophenyl furfuryl ketone in the presence of a base, such as triethylamine. The reaction yields MBTH as a white solid, which can be purified using column chromatography. Other methods of synthesis include the reaction of 4-methoxybenzoyl chloride with 4-aminophenyl furfuryl ketone in the presence of a base, such as sodium hydroxide, and the reaction of 4-methoxybenzoyl isocyanate with 4-aminophenyl furfuryl ketone in the presence of a base, such as pyridine.
Aplicaciones Científicas De Investigación
MBTH has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, biochemistry, and materials science. MBTH has been shown to exhibit potent antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases, such as cancer, diabetes, and neurodegenerative disorders. MBTH has also been studied for its potential applications in materials science, where it has been used as a building block for the synthesis of various functional materials, such as molecular wires and sensors.
Propiedades
IUPAC Name |
N-[4-[(4-methoxybenzoyl)carbamothioylamino]phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4S/c1-26-16-10-4-13(5-11-16)18(24)23-20(28)22-15-8-6-14(7-9-15)21-19(25)17-3-2-12-27-17/h2-12H,1H3,(H,21,25)(H2,22,23,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRJRTWNTPANQFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-{4-[4-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl]-1-piperidinyl}-2-oxoethyl)-2-pyrrolidinone](/img/structure/B4993432.png)
![N-(2-(1,3-diphenyl-1H-pyrazol-4-yl)-1-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}vinyl)-4-methylbenzamide](/img/structure/B4993440.png)
![N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-2-(2-pyridinyl)acetamide](/img/structure/B4993450.png)
![N-(1-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbonyl}-2-methylpropyl)-2-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B4993458.png)
![9-[4-(4-bromo-2-chlorophenoxy)butyl]-9H-carbazole](/img/structure/B4993464.png)
![N-cycloheptyl-5-[(dimethylamino)sulfonyl]-2-methoxybenzamide](/img/structure/B4993466.png)
![5-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4993473.png)
![8-[3-(4-chlorophenoxy)benzyl]-3-isopropyl-1-(2-methoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4993497.png)
![1-{[5-(hydroxymethyl)-2-furyl]methyl}-N-(3'-methoxy-3-biphenylyl)-4-piperidinecarboxamide](/img/structure/B4993505.png)

![N-{4-[(diisobutylamino)sulfonyl]phenyl}-2-methylpropanamide](/img/structure/B4993519.png)

![3-hexen-1-yl 2-[(anilinocarbonyl)oxy]benzoate](/img/structure/B4993537.png)
